molecular formula C20H20N2O4 B4179539 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B4179539
M. Wt: 352.4 g/mol
InChI Key: XNSXMICJPJWXMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BP897, is a selective dopamine D3 receptor antagonist. Its chemical structure is composed of a pyrrolidine ring, a phenyl group, and a benzodioxine ring. BP897 has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is primarily located in the mesolimbic and mesocortical dopamine pathways. By blocking the activation of the D3 receptor, N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide reduces the release of dopamine in these pathways, which is thought to contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have a number of biochemical and physiological effects, including the inhibition of dopamine release, the modulation of dopamine receptor signaling, and the regulation of gene expression in the brain. These effects are believed to be responsible for its therapeutic effects in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. However, one of the limitations of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is its relatively short half-life, which can make it difficult to maintain steady-state levels in the body over an extended period of time.

Future Directions

There are several potential future directions for the study of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is the development of more potent and selective D3 receptor antagonists, which could have greater therapeutic efficacy and fewer side effects than N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Another area of interest is the investigation of the role of the D3 receptor in various neurological and psychiatric disorders, which could lead to the development of new treatments for these conditions. Additionally, the use of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in combination with other drugs or therapies could also be explored as a potential treatment strategy.

Scientific Research Applications

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, schizophrenia, and Parkinson's disease. It has been shown to selectively block dopamine D3 receptors, which are involved in the regulation of reward and motivation, and are implicated in the pathophysiology of these disorders.

properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c23-19(15-5-8-17-18(13-15)26-12-11-25-17)21-16-6-3-14(4-7-16)20(24)22-9-1-2-10-22/h3-8,13H,1-2,9-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNSXMICJPJWXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.